N-Methyl deoxygalactonojirimycin
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Overview
Description
N-Methyl deoxygalactonojirimycin is a derivative of deoxygalactonojirimycin, a type of iminosugar. Iminosugars are known for their ability to inhibit glycosidases, enzymes that break down glycosidic bonds in carbohydrates. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of lysosomal storage disorders and other metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl deoxygalactonojirimycin can be synthesized through the methylation of deoxygalactonojirimycin. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl deoxygalactonojirimycin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-methyl-1-deoxynojirimycin-6-phosphate and other substituted iminosugars .
Scientific Research Applications
N-Methyl deoxygalactonojirimycin has several scientific research applications:
Chemistry: Used as a glycosidase inhibitor in enzymatic studies.
Biology: Employed in the study of carbohydrate metabolism and enzyme function.
Medicine: Investigated for its potential in treating lysosomal storage disorders like Fabry disease and Gaucher disease.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research.
Mechanism of Action
N-Methyl deoxygalactonojirimycin exerts its effects by inhibiting glycosidases, particularly alpha-galactosidase. It binds to the active site of the enzyme, preventing the breakdown of glycosidic bonds in carbohydrates. This inhibition leads to the accumulation of substrates in lysosomes, which can be beneficial in treating certain metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin: Another iminosugar with similar glycosidase inhibitory properties.
N-Butyl deoxygalactonojirimycin: A derivative used in substrate reduction therapy for lysosomal storage disorders.
N-Nonyl deoxygalactonojirimycin: Known for its higher affinity to glycosidases.
Uniqueness
N-Methyl deoxygalactonojirimycin is unique due to its specific methylation, which enhances its stability and bioavailability compared to other derivatives. This makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
141206-22-6 |
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Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6+,7-/m1/s1 |
InChI Key |
AAKDPDFZMNYDLR-JRTVQGFMSA-N |
Isomeric SMILES |
CN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O |
Canonical SMILES |
CN1CC(C(C(C1CO)O)O)O |
Origin of Product |
United States |
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